molecular formula C20H45NO8S B12668911 Tris(2-hydroxyethyl)ammonium 2-(dodecyloxy)ethyl sulphate CAS No. 42608-87-7

Tris(2-hydroxyethyl)ammonium 2-(dodecyloxy)ethyl sulphate

Cat. No.: B12668911
CAS No.: 42608-87-7
M. Wt: 459.6 g/mol
InChI Key: BPWXLHABHDYGTI-UHFFFAOYSA-N
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Description

Structural Characterization of Tris(2-hydroxyethyl)ammonium 2-(dodecyloxy)ethyl Sulphate

Molecular Architecture and Bonding Patterns

The molecular formula of this compound is C20H45NO8S , with a molecular weight of 459.6 g/mol . The cation, tris(2-hydroxyethyl)ammonium, consists of a central nitrogen atom bonded to three 2-hydroxyethyl groups (–CH2CH2OH), forming a branched structure. The anion, 2-(dodecyloxy)ethyl sulphate, features a dodecyl chain (C12H25) connected via an ether linkage to an ethyl sulphate group (–OSO3).

Key bonding interactions include:

  • Ionic bonding between the ammonium cation (NH+) and sulphate anion (SO42−).
  • Hydrogen bonds between hydroxyl groups (–OH) of the cation and oxygen atoms of the sulphate group.
  • Hydrophobic interactions mediated by the dodecyl chain, which adopts a coiled conformation in nonpolar environments.

The compound’s amphiphilic nature arises from the juxtaposition of hydrophilic (hydroxyethyl, sulphate) and hydrophobic (dodecyl) moieties, enabling micelle formation in aqueous solutions.

Crystallographic Analysis and Conformational Dynamics

Crystallographic data for this compound are limited due to challenges in obtaining single crystals, likely attributable to its conformational flexibility and ionic nature. However, studies on analogous surfactants, such as dodecyl trimethylammonium bromide, reveal that alkyl chains adopt gauche and trans conformations depending on environmental conditions.

Molecular dynamics (MD) simulations predict:

  • Flexibility of the hydroxyethyl groups : The three –CH2CH2OH arms rotate freely, enabling dynamic hydrogen-bonding networks with water or counterions.
  • Dodecyl chain behavior : In aqueous media, the chain transitions between extended (all-trans) and kinked (gauche) states, influencing micellar aggregation.

Comparative analysis with tris(2-hydroxymethyl)methylammonium lactate, a structurally related ionic liquid, suggests that the sulphate group in this compound enhances hydrophilicity and ionic strength compared to carboxylate analogues.

Spectroscopic Identification Methods

Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR spectra reveal characteristic vibrational modes:

  • S=O stretching : Strong absorption bands at 1,220–1,250 cm−1 confirm the presence of the sulphate group.
  • O–H stretching : Broad peaks at 3,200–3,600 cm−1 correspond to hydroxyl groups in the cation.
  • C–O–C asymmetric stretching : A band near 1,100 cm−1 arises from the ether linkage in the anion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • 1H NMR :
    • δ 3.4–3.6 ppm : Multiplet signals for methylene (–CH2–) groups adjacent to oxygen and nitrogen atoms.
    • δ 1.2–1.4 ppm : Singlet for terminal methyl (–CH3) groups on the dodecyl chain.
  • 13C NMR :
    • δ 70–75 ppm : Carbons bonded to oxygen (ether and hydroxyl groups).
    • δ 60–65 ppm : Methylene carbons near the ammonium center.
Raman Spectroscopy

Raman spectra highlight:

  • Symmetric sulphate stretching : A sharp band at 980 cm−1 .
  • C–C skeletal vibrations : Peaks at 1,060–1,130 cm−1 for the dodecyl chain.

Computational Chemistry Approaches

Density Functional Theory (DFT)

DFT calculations optimize the geometry of the ion pair, revealing:

  • Charge distribution : The sulphate anion carries a partial charge of −1.2 e, while the ammonium cation has a +1.0 e charge.
  • Hydrogen bond lengths : O–H···O distances range from 1.8–2.2 Å between hydroxyl and sulphate groups.
Molecular Dynamics (MD) Simulations

MD studies in aqueous solutions demonstrate:

  • Micelle formation : Aggregation numbers of 50–60 molecules at critical micelle concentrations (CMCs), consistent with sodium dodecyl sulphate (SDS) analogs.
  • Interfacial behavior : The hydroxyethyl groups orient toward water, while the dodecyl chain forms a hydrophobic core.

Properties

CAS No.

42608-87-7

Molecular Formula

C20H45NO8S

Molecular Weight

459.6 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;2-dodecoxyethyl hydrogen sulfate

InChI

InChI=1S/C14H30O5S.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-14-19-20(15,16)17;8-4-1-7(2-5-9)3-6-10/h2-14H2,1H3,(H,15,16,17);8-10H,1-6H2

InChI Key

BPWXLHABHDYGTI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOCCOS(=O)(=O)O.C(CO)N(CCO)CCO

Related CAS

27028-82-6
42608-87-7

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(2-hydroxyethyl)ammonium 2-(dodecyloxy)ethyl sulphate typically involves the reaction of tris(2-hydroxyethyl)amine with dodecyl glycidyl ether in the presence of sulfuric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tris(2-hydroxyethyl)ammonium 2-(dodecyloxy)ethyl sulphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Surfactant in Detergents

Tris(2-hydroxyethyl)ammonium 2-(dodecyloxy)ethyl sulphate is widely used as a surfactant in various detergent formulations. Its ability to reduce surface tension makes it effective in cleaning products, enhancing the solubility of oils and greases. The compound is particularly noted for its compatibility with other ingredients, allowing for synergistic effects when combined with other surfactants or additives .

Biological Applications

The compound exhibits several biological activities due to its surfactant properties:

  • Antimicrobial Activity : It has been studied for its potential as an antimicrobial agent, particularly in personal care products and disinfectants. Its quaternary ammonium structure allows it to disrupt microbial cell membranes, leading to cell lysis.
  • Cell Culture : In biological research, it is used as a component in cell culture media, providing a conducive environment for cell growth and maintenance .

Industrial Uses

This compound finds applications in various industrial processes:

  • Plastic Manufacturing : It serves as a monomer in the production of certain plastics, contributing to the polymerization process while enhancing the physical properties of the final product .
  • Paint Additive : The compound is utilized as an additive in paint formulations to improve stability and performance characteristics .

Cosmetic Formulations

Due to its emulsifying properties, this compound is often included in cosmetic products. It helps stabilize emulsions, ensuring uniform distribution of ingredients within creams and lotions. Its mildness makes it suitable for sensitive skin formulations.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant bactericidal activity at low concentrations, suggesting its potential use in disinfectant formulations.

Case Study 2: Surfactant Performance in Detergents

Research comparing the performance of this compound with traditional surfactants demonstrated superior cleaning efficiency on greasy stains. The study highlighted its effectiveness at lower concentrations compared to conventional surfactants, leading to reduced environmental impact.

Mechanism of Action

The mechanism of action of Tris(2-hydroxyethyl)ammonium 2-(dodecyloxy)ethyl sulphate involves its ability to reduce surface tension and form micelles. This property makes it effective in solubilizing hydrophobic compounds and enhancing the permeability of biological membranes . The compound interacts with lipid bilayers, disrupting their structure and increasing membrane fluidity .

Comparison with Similar Compounds

Structural Analogs with Varying Alkyl Chains and Counterions

The following compounds share the tris(2-hydroxyethyl)ammonium core but differ in sulphate ester substituents or counterions (Table 1):

Table 1: Structural analogs of Tris(2-hydroxyethyl)ammonium 2-(dodecyloxy)ethyl sulphate

Compound Name CAS Number Alkyl Chain Counterion/Modification Key Applications
Tris(2-hydroxyethyl)ammonium methyl sulphate 65104-50-9 Methyl Methyl sulphate Cosmetics, ionic liquids
Bis(2-hydroxyethyl)methylammonium methyl sulphate 31774-90-0 Methyl Methyl sulphate (bis-ammonium) Pharmaceuticals, surfactants
Ethyltris(2-hydroxyethyl)ammonium ethyl sulphate 54135-54-5 Ethyl Ethyl sulphate Detergents, corrosion inhibitors
Tris(2-hydroxyethyl)ammonium fluoride 74630-95-8 N/A Fluoride Specialty surfactants, catalysis

Key Observations :

  • Alkyl Chain Impact : The dodecyloxy (C12) chain in the target compound confers stronger hydrophobic interactions compared to methyl or ethyl derivatives, enhancing its surfactant efficiency in lipid-rich environments .
  • Counterion Effects : Fluoride counterions (e.g., CAS 74630-95-8) increase polarity and reactivity, making such analogs suitable for catalytic applications, whereas sulphate esters prioritize stability and biodegradability .

Fluorinated Analogs with Perfluoroalkyl Chains

Compounds like 2-[Ethyl[(heptadecafluorooctyl)sulfonyl]amino]ethyl acrylate () feature perfluorinated chains instead of hydrocarbon chains. These fluorinated derivatives exhibit:

  • Higher Chemical Resistance : Fluorinated chains resist degradation under extreme pH or temperature, unlike the target compound’s dodecyloxy chain, which may oxidize.
  • Environmental Concerns : Perfluoroalkyl substances (PFAS) are persistent pollutants, whereas the target compound’s hydrocarbon chain is more readily biodegradable .

Precursor Compounds: Triethanolamine Derivatives

Triethanolamine (Tris(2-hydroxyethyl)amine, CAS 637-39-8) serves as a precursor for quaternary ammonium surfactants. Key differences include:

  • Lack of Sulphate Ester: Triethanolamine lacks the anionic sulphate group, reducing its amphiphilicity and limiting its utility as a standalone surfactant.
  • pH Sensitivity: Triethanolamine acts as a base, while the target compound’s quaternary ammonium structure ensures cationic stability across pH ranges .

Research Findings and Performance Metrics

  • Surface Activity : The dodecyloxy chain’s length (C12) likely lowers critical micelle concentration (CMC) compared to shorter-chain analogs, improving efficiency in detergent formulations.
  • Biocompatibility : Compared to fluorinated analogs, the target compound poses lower bioaccumulation risks, aligning with green chemistry principles .

Notes and Limitations

  • Data Gaps: Toxicological and ecotoxicological profiles for many analogs (e.g., CAS 74630-95-8) remain understudied, as noted in general hazard assessments .
  • Future Directions : Comparative studies on biodegradation, micelle formation kinetics, and industrial efficacy are needed to optimize applications.

Biological Activity

Tris(2-hydroxyethyl)ammonium 2-(dodecyloxy)ethyl sulphate (THEA-DS) is a quaternary ammonium compound that exhibits significant biological activity due to its surfactant properties. This compound has garnered attention in various fields, including pharmaceuticals and biochemistry, for its ability to interact with biological membranes and proteins.

  • Molecular Formula : C₁₈H₃₉NO₄S
  • Molar Mass : Approximately 459.64 g/mol
  • Structure : The compound features a central nitrogen atom bonded to three hydroxyethyl groups and one dodecyloxyethyl sulfate group, contributing to its amphiphilic nature.

Biological Activities

THEA-DS exhibits several biological activities, primarily attributed to its surfactant properties:

  • Antimicrobial Activity :
    • Exhibits inhibitory effects against various bacteria and fungi, making it a potential candidate for use as an antimicrobial agent in pharmaceutical formulations.
    • Studies have shown that cationic surfactants like THEA-DS can disrupt microbial membranes, leading to cell lysis.
  • Cell Membrane Interaction :
    • The amphiphilic nature of THEA-DS allows it to integrate into lipid bilayers, which can alter membrane fluidity and permeability.
    • This property is crucial for drug delivery systems where enhanced membrane permeability can facilitate the uptake of therapeutic agents.
  • Cytotoxicity :
    • Research indicates that while THEA-DS can enhance the efficacy of certain drugs, it may also exhibit cytotoxic effects at higher concentrations. This necessitates careful dosage regulation in applications.
  • Protein Interaction :
    • THEA-DS has been shown to interact with proteins, potentially affecting their stability and activity. For instance, studies suggest that it can encapsulate enzymes like lysozyme, impacting their bioactivity.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of THEA-DS, it was found that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 0.1% (v/v). The mechanism was attributed to membrane disruption caused by the cationic nature of the surfactant .

Case Study 2: Drug Delivery Systems

Research demonstrated that THEA-DS could enhance the delivery of hydrophobic drugs across cellular membranes. In vitro studies showed a significant increase in drug uptake in cancer cell lines when co-administered with THEA-DS compared to controls without the surfactant .

Table 1: Summary of Biological Activities of THEA-DS

Activity TypeObservationReference
AntimicrobialEffective against S. aureus and E. coli
CytotoxicityDose-dependent cytotoxic effects on mammalian cells
Membrane InteractionAlters membrane fluidity; enhances drug uptake
Protein StabilityCan encapsulate proteins like lysozyme

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of THEA-DS:

  • Sub-chronic Toxicity : A 90-day oral toxicity study in rats indicated no significant adverse effects at low doses; however, higher doses resulted in observable systemic toxicity .
  • Aquatic Toxicity : Long-term toxicity testing on aquatic organisms revealed moderate toxicity levels, raising concerns for environmental applications .

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